molecular formula C8H5BrF5N B1410691 2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline CAS No. 1807187-05-8

2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline

Cat. No.: B1410691
CAS No.: 1807187-05-8
M. Wt: 290.03 g/mol
InChI Key: AIPWSXFXZZDDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5BrF5N. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 4-(difluoromethyl)-6-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the desired product. These methods often employ catalysts and optimized reaction conditions to achieve high purity and minimize by-products.

Chemical Reactions Analysis

2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents such as iron powder in acidic conditions, leading to the formation of the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine, difluoromethyl, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline can be compared with similar compounds such as:

    2-Bromo-4-(trifluoromethyl)aniline: Lacks the difluoromethyl group, which may result in different chemical reactivity and biological activity.

    4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of a difluoromethyl group, leading to variations in its chemical and physical properties.

    2-Bromo-4-(trifluoromethoxy)aniline: Features a trifluoromethoxy group, which can influence its solubility and reactivity compared to the difluoromethyl and trifluoromethyl groups.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-2-3(7(10)11)1-4(6(5)15)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPWSXFXZZDDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline
Reactant of Route 5
2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-difluoromethyl-6-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.